2-Mercapto-4-methylpyridine (CAS 18368-65-5) is a functionalized heterocyclic organosulfur compound. As a member of the pyridinethiol class, it features a reactive thiol (-SH) group and an aromatic pyridine ring, making it a versatile building block and ligand in coordination chemistry, materials science, and organic synthesis. The presence of the methyl group at the 4-position distinguishes it from the parent compound, 2-mercaptopyridine, by altering its electronic properties, which has significant implications for its performance in specific applications.
Substituting 2-Mercapto-4-methylpyridine with its unmethylated analog, 2-mercaptopyridine, is inadvisable in chemically sensitive applications. The key differentiator is the electron-donating effect of the 4-methyl group. This substituent increases the electron density on the pyridine ring and the sulfur atom, which directly impacts fundamental chemical properties. For instance, it measurably increases the pKa of the thiol group, making it a weaker acid compared to 2-mercaptopyridine. This shift in basicity alters its behavior in pH-dependent processes, including metal-ligand binding equilibria, formulation stability, and reactivity in controlled synthetic pathways, rendering the two compounds non-interchangeable for optimized protocols.
The electron-donating 4-methyl group significantly decreases the acidity of the thiol group compared to the unsubstituted analog. The pKa value for the thiol deprotonation of 2-Mercapto-4-methylpyridine is 11.23, which is higher than the 9.92 value reported for 2-mercaptopyridine under identical conditions.
| Evidence Dimension | Acid Dissociation Constant (pKa of thiol group) |
| Target Compound Data | 11.23 |
| Comparator Or Baseline | 2-Mercaptopyridine: 9.92 |
| Quantified Difference | 1.31 pKa units higher (weaker acid) |
| Conditions | Aqueous solution at 20°C. |
This higher pKa allows for finer control over metal chelation, solubility, and reactivity in processes where pH is a critical parameter, preventing premature deprotonation or enabling specific binding within a narrow pH window.
In studies of self-assembled monolayers on gold surfaces, the 4-methyl group alters the molecule's interaction with the metal. Surface-Enhanced Raman Scattering (SERS) analysis shows that the C-S stretching vibration of 2-Mercapto-4-methylpyridine appears at 694 cm⁻¹, a distinct frequency compared to the 713 cm⁻¹ band for 2-mercaptopyridine. This spectral shift indicates a different binding orientation or electronic interaction with the gold surface.
| Evidence Dimension | C-S Stretching Frequency (SERS) |
| Target Compound Data | 694 cm⁻¹ |
| Comparator Or Baseline | 2-Mercaptopyridine: 713 cm⁻¹ |
| Quantified Difference | 19 cm⁻¹ lower frequency shift |
| Conditions | Adsorption on a gold surface from a 10⁻² M aqueous solution. |
This modified surface interaction is critical for applications requiring reproducible and specific surface functionalization, such as in the fabrication of SERS-based chemical sensors or the controlled stabilization of metallic nanoparticles.
2-Mercapto-4-methylpyridine is a documented starting material for the synthesis of key pyridine-containing intermediates used in the manufacture of proton-pump inhibitors, such as Lansoprazole. Its specific structure is integral to building the final active pharmaceutical ingredient (API). While direct yield comparisons are not provided, its inclusion in patented synthesis routes highlights its established utility and compatibility with industrial-scale processes, a status not specified for close structural analogs in this context.
| Evidence Dimension | Role in Patented Synthesis Route |
| Target Compound Data | Documented precursor for Lansoprazole intermediate. |
| Comparator Or Baseline | Close analogs (e.g., other methyl-substituted isomers) are not specified as alternatives in this specific, established synthetic pathway. |
| Quantified Difference | N/A |
| Conditions | Synthesis of benzimidazole-class APIs. |
Procuring this specific isomer ensures adherence to established, high-value synthetic routes, minimizing process development risk and ensuring compatibility with downstream reaction steps for API manufacturing.
This compound is the right choice when the basicity of the ligand needs to be precisely controlled to influence the electronic properties and stability of a metal complex. Its higher pKa relative to 2-mercaptopyridine allows for stable complex formation in more neutral or slightly basic conditions where the unsubstituted analog might already be fully deprotonated and less selective.
For applications requiring a specific and reproducible binding mode on gold surfaces, 2-Mercapto-4-methylpyridine provides a distinct adsorption profile compared to its parent compound. This makes it a candidate for developing highly specific SERS substrates or for creating stable, functionalized gold nanoparticles where surface chemistry dictates performance.
This is the specified precursor for established synthetic routes towards APIs like Lansoprazole. Its use is critical for chemists and manufacturers looking to replicate or build upon documented, high-value pharmaceutical production processes, ensuring route fidelity and minimizing process deviation.
Irritant